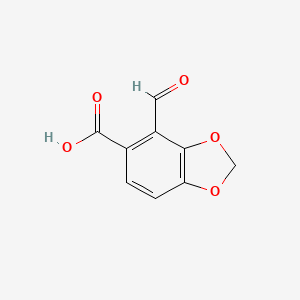

4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-formyl-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-3-6-5(9(11)12)1-2-7-8(6)14-4-13-7/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGFSRHSSGWAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid typically involves the formylation of 1,3-benzodioxole derivatives. One common method includes the Vilsmeier-Haack reaction, where 1,3-benzodioxole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed:

Oxidation: 4-Carboxy-2H-1,3-benzodioxole-5-carboxylic acid.

Reduction: 4-Hydroxymethyl-2H-1,3-benzodioxole-5-carboxylic acid.

Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives, including 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid, as alpha-amylase inhibitors. Alpha-amylase plays a critical role in carbohydrate metabolism by breaking down starches into sugars. Inhibition of this enzyme can help manage blood sugar levels, making these compounds valuable in diabetes treatment.

A study synthesized several benzodioxole carboxamide derivatives and evaluated their efficacy against alpha-amylase. The compound IIc, related to this compound, showed significant inhibition with an IC50 value of 0.68 µM while displaying minimal cytotoxicity towards normal cell lines (IC50 > 150 µM). Furthermore, in vivo tests indicated that this compound significantly reduced blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment .

Anticancer Activity

The structural features of benzodioxoles have been leveraged to develop anticancer agents. The inhibition of enzymes such as EZH2 (Enhancer of Zeste Homolog 2) is crucial in the treatment of cancers characterized by somatic mutations that lead to hyperactivity of this enzyme. Compounds derived from benzodioxoles have been reported to inhibit EZH2 activity effectively, thus suppressing the growth of cancer cells harboring these mutations .

In vitro studies demonstrated that certain benzodioxole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents . These findings underscore the importance of further research into the mechanisms through which these compounds exert their anticancer effects.

Antimicrobial Properties

The antimicrobial activity of benzodioxole derivatives has also been a focus of research. Compounds containing the benzodioxole structure have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, triazole-containing compounds based on benzodioxoles exhibited moderate antibacterial potency against both wild-type and resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. Modifications to the benzodioxole core can lead to enhanced biological activity or selectivity towards specific targets.

| Modification | Effect |

|---|---|

| Alkyl substitutions | Increased lipophilicity and cellular uptake |

| Hydroxyl groups | Enhanced interaction with target enzymes |

| Carboxylic acid groups | Improved solubility and bioavailability |

Antidiabetic Research

In a controlled study involving streptozotocin-induced diabetic mice, the administration of compound IIc resulted in a statistically significant reduction in blood glucose levels compared to the control group. This study not only validated the antidiabetic potential but also emphasized the safety profile of this compound when tested against normal cells .

Anticancer Efficacy

A recent investigation into EZH2 inhibitors revealed that certain benzodioxole derivatives could selectively inhibit cancer cell proliferation associated with EZH2 hyperactivity. In xenograft models, these compounds demonstrated a marked reduction in tumor growth compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The formyl group at position 4 introduces strong electron-withdrawing character, which may alter acidity (pKa) of the carboxylic acid compared to piperonylic acid. In contrast, methyl or halogen substituents (e.g., Br, F) modify electronic density and steric hindrance .

- Solubility : Piperonylic acid is highly soluble in DMSO (331.07 mM) , while halogenated derivatives like the difluoro analog may exhibit lower solubility due to increased molecular weight and polarity .

- Thermal Stability : The difluoro derivative has a high melting point (178°C) , suggesting strong intermolecular interactions, whereas methyl-substituted analogs may display lower thermal stability.

Piperonylic Acid (Baseline Comparison)

Piperonylic acid is a well-characterized P450 inhibitor, selectively inactivating CYP73A subfamilies due to its structural mimicry of trans-cinnamic acid . It is utilized in metabolic studies and as a building block for metal-organic frameworks (e.g., Zn(II)/Cd(II) coordination dimers) .

Halogenated Derivatives

Methyl and Formyl Derivatives

- 4-Methyl analog : The methyl group enhances lipophilicity, making it suitable for pharmacokinetic optimization in drug candidates .

- 4-Formyl analog : The formyl group enables conjugation reactions (e.g., with amines to form Schiff bases), expanding utility in prodrug design or targeted delivery systems.

Biological Activity

4-Formyl-2H-1,3-benzodioxole-5-carboxylic acid, a compound belonging to the benzodioxole family, has garnered attention due to its potential biological activities. This article explores its antimicrobial, antioxidant, and antidiabetic properties, alongside its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of both formyl and carboxylic acid functional groups, which significantly influence its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that the compound can inhibit the growth of these pathogens, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This activity plays a crucial role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The mechanism likely involves the donation of hydrogen atoms or electrons to reactive species, thereby neutralizing them .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of derivatives related to this compound. For instance, certain derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vivo experiments demonstrated that these compounds could effectively lower blood glucose levels in diabetic mice models . The IC50 values for α-amylase inhibition were reported as low as 0.68 µM for specific derivatives, indicating a strong potential for developing antidiabetic medications .

The biological effects of this compound are thought to be mediated through interactions with specific molecular targets. For example:

- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Antioxidant Activity : Primarily through the scavenging of free radicals and modulation of oxidative stress pathways.

- Antidiabetic Activity : Involves inhibition of carbohydrate-digesting enzymes like α-amylase, which reduces glucose absorption in the intestine .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant | N/A |

| Piperonylic Acid | Similar structure without formyl group | Moderate Antimicrobial | N/A |

| Acarbose | Carbohydrate-based inhibitor | Strong α-amylase Inhibitor | 2.593 µM |

Study on Antimicrobial Efficacy

A study published in PMC reported the synthesis and evaluation of benzodioxol derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxic effects on normal cell lines .

Investigation of Antidiabetic Properties

In another investigation involving streptozotocin-induced diabetic mice, a derivative of 4-Formyl-2H-1,3-benzodioxole was administered over several doses. The results showed a substantial reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL compared to controls, highlighting the compound's potential for managing diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.